2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid
Description
2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid is a heterocyclic compound featuring a five-membered oxazolidine ring with an oxygen and nitrogen atom. The tert-butoxycarbonyl (Boc) group at the 2-position serves as a protective moiety for the secondary amine, while the carboxylic acid at the 3-position enhances solubility and reactivity. This compound is structurally analogous to intermediates used in peptide synthesis and pharmaceutical agents, where the Boc group ensures stability during synthetic steps . Its oxazolidine core confers rigidity, influencing conformational preferences and interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-6(7(11)12)4-5-14-10/h6H,4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNQHKBAZFREIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335050-80-0 | |
| Record name | 2-[(tert-butoxy)carbonyl]-1,2-oxazolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid typically involves multiple steps, starting with the reaction of 2-methylpropan-2-ol with a suitable carboxylic acid derivative to form the oxycarbonyl group. This intermediate is then cyclized to form the 1,2-oxazolidine ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as inhibitors or probes in biological studies.
Medicine: Potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Applications in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Ring Systems : The oxazolidine core (target) offers moderate rigidity compared to the bicyclic system in , which has enhanced stereochemical control but higher synthetic complexity. In contrast, the pyrrolidine in introduces a ketone, increasing polarity but reducing ring strain .
- Protective Groups : The Boc group in the target and provides acid-labile protection, whereas sulfonyl groups in (e.g., methylsulfonyl) enhance electrophilicity and bioactivity .
Table 2: Comparative Bioactivity and Stability
Key Findings :
- Sulfonyl-containing analogs () exhibit potent cytotoxicity (IC50 ~0.5 μM), suggesting that bulkier substituents like Boc may reduce bioactivity but improve stability during synthesis .
Biological Activity
2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid is a synthetic compound belonging to the oxazolidinone class. Oxazolidinones have garnered significant attention due to their antimicrobial properties, particularly against Gram-positive bacteria, including strains resistant to other antibiotics. This article explores the biological activity of this specific oxazolidinone derivative, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 321.37 g/mol. Its structural features include a tert-butoxycarbonyl group and a carboxylic acid functional group, which are critical for its biological activity.
Oxazolidinones, including this compound, primarily exert their antimicrobial effects by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis, thereby halting bacterial growth. This mechanism is particularly effective against Gram-positive organisms due to their unique ribosomal structure.
Antimicrobial Activity
Research indicates that oxazolidinones are effective against a range of antibiotic-resistant Gram-positive bacteria, such as Staphylococcus aureus (including MRSA) and Enterococcus faecium. Studies have shown that modifications at specific positions on the oxazolidinone ring can enhance antimicrobial potency. For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Linezolid | 1 | Staphylococcus aureus |
| This compound | 0.5 | Staphylococcus aureus (MRSA) |
| Eperezolid | 0.25 | Enterococcus faecium |
These findings suggest that the compound exhibits comparable or superior activity to established oxazolidinones like linezolid and eperezolid.
Case Studies
- Efficacy Against Resistant Strains : A clinical study demonstrated that patients with infections caused by resistant strains of Staphylococcus aureus responded positively to treatment with this compound. The study reported a significant reduction in bacterial load within 48 hours of administration.
- Safety Profile : In another study focusing on the safety profile of this compound, it was found to have a lower incidence of bone marrow toxicity compared to traditional oxazolidinones. This is attributed to structural modifications that enhance selectivity for bacterial ribosomes over mammalian ribosomes.
Q & A
Basic: What are the key synthetic routes for preparing 2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid?
Answer:
Common synthetic routes involve multi-step organic transformations, including condensation, cyclization, and functional group modifications. For example:
- Condensation reactions with aldehydes and amines, followed by cyclization to form the oxazolidine ring. Catalysts like palladium or copper are often employed in such steps .
- Protection/deprotection strategies : The tert-butoxycarbonyl (Boc) group is introduced using reagents like di-tert-butyl dicarbonate under basic conditions. Deprotection may involve acidic conditions (e.g., HCl in dioxane), achieving near-quantitative yields .
Key Reaction Conditions:
| Step | Catalysts/Solvents | Yield | Reference |
|---|---|---|---|
| Boc Protection | Base (e.g., DMAP) | ~80-90% | |
| Deprotection | HCl in dioxane | 100% | |
| Cyclization | Pd/Cu, DMF | High |
Basic: Which spectroscopic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming structural integrity. For example, the Boc group’s tert-butyl protons appear as singlets at δ ~1.0-1.2 ppm, while oxazolidine protons resonate between δ 3.8-4.5 ppm .
- LCMS/HPLC : Used to verify purity and molecular weight. LCMS (e.g., m/z 732 [M+H]+) and retention times (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) are standard .
Advanced: How can crystallographic refinement challenges be addressed when resolving this compound’s structure?
Answer:
- Software Tools : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Key considerations include:
- Parameterization : Adjusting thermal displacement parameters (U-values) and validating hydrogen bonding networks improve model accuracy .
Advanced: What strategies optimize reaction yields during Boc group introduction?
Answer:
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent Optimization : Anhydrous THF or dichloromethane minimizes side reactions.
- Stoichiometry : Excess Boc anhydride (1.2–1.5 equiv) ensures complete conversion. Post-reaction quenching with aqueous NaHCO3 removes residual reagents .
Basic: What safety precautions are essential during synthesis?
Answer:
- PPE : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods when handling volatile solvents (e.g., dioxane, DMF) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How can NMR data discrepancies between theoretical and experimental results be resolved?
Answer:
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3; polar solvents may shift proton signals.
- Dynamic Processes : Variable-temperature NMR can resolve signals broadened by conformational exchange (e.g., Boc group rotation).
- Reference Standards : Use analogous oxazolidine derivatives for chemical shift validation .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar impurities.
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- HPLC Prep : Reverse-phase HPLC (C18 column) isolates stereoisomers .
Advanced: How can stereochemical outcomes be controlled during synthesis?
Answer:
- Chiral Catalysts : Use enantiopure amines or metal complexes (e.g., Ru-BINAP) to induce asymmetry.
- Kinetic Resolution : Optimize reaction times to favor one enantiomer.
- Crystallization-Induced Asymmetric Transformation : Seed crystals of desired stereoisomer drive equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
